CLDQ - 42933-96-0

CLDQ

Catalog Number: EVT-1686091
CAS Number: 42933-96-0
Molecular Formula: C24H31ClO2
Molecular Weight: 387 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The CLDQ was developed in the late 1990s by a team of researchers led by Dr. A. M. Younossi to address the lack of specific quality of life assessment tools for liver disease patients. Since its inception, the questionnaire has been translated into multiple languages and validated across diverse populations, ensuring its applicability in various clinical settings.

Classification

The CLDQ is classified as a disease-specific quality of life measurement tool. It primarily targets patients with chronic liver conditions such as hepatitis B, hepatitis C, cirrhosis, and non-alcoholic fatty liver disease. The instrument is designed to capture the unique challenges faced by these patients, differentiating it from generic quality of life measures.

Synthesis Analysis

Methods

The synthesis of the CLDQ involved extensive research and validation processes. Initially, the questionnaire was developed through qualitative interviews with patients to identify relevant domains of health affected by liver disease. This was followed by iterative testing and refinement based on feedback from both patients and healthcare professionals.

Technical Details

The CLDQ consists of 29 items categorized into six domains:

  1. Abdominal Symptoms
  2. Fatigue
  3. Systemic Symptoms
  4. Activity
  5. Emotional Functioning
  6. Worry

Each item is rated on a scale from 1 (worst) to 7 (best), allowing for nuanced responses that reflect the patient's experience.

Molecular Structure Analysis

Structure

While the CLDQ itself is not a chemical compound and does not possess a molecular structure, it can be conceptually viewed as a composite tool that integrates various dimensions of health into a cohesive framework for assessment.

Data

The questionnaire's factorial structure has been confirmed through various studies employing confirmatory factor analysis, demonstrating its reliability and validity across different populations and settings.

Chemical Reactions Analysis

As the CLDQ is not a chemical substance, it does not undergo chemical reactions. Instead, it functions as an evaluative tool that facilitates understanding patient responses to treatment and disease progression.

Mechanism of Action

Process

The mechanism of action for the CLDQ involves its ability to quantify the subjective experiences of patients with chronic liver disease. By assessing various health domains, healthcare providers can identify specific areas where patients may be struggling, allowing for targeted interventions.

Data

Research has shown that scores on the CLDQ correlate with clinical indicators of liver disease severity, highlighting its utility in monitoring patient outcomes over time.

Physical and Chemical Properties Analysis

Physical Properties

The CLDQ is administered as a self-reported questionnaire, making it easy to distribute and complete in both clinical and research settings. Its physical properties include:

  • Format: Paper-based or electronic
  • Length: 29 items
  • Response Scale: 7-point Likert scale

Chemical Properties

Since the CLDQ is not a chemical entity, it lacks chemical properties typically associated with substances such as molecular weight or reactivity.

Applications

The CLDQ has several scientific uses:

  • Clinical Assessment: It helps clinicians evaluate the quality of life in patients with chronic liver diseases.
  • Research Tool: The questionnaire is widely used in clinical trials to assess treatment efficacy.
  • Cross-Cultural Studies: Adaptations of the CLDQ have been validated in multiple languages and cultures, facilitating international research collaborations.
  • Quality Improvement: By identifying areas needing improvement in patient care, healthcare providers can enhance treatment protocols based on patient feedback.
Development and Validation of the CLDQ as a Disease-Specific Instrument

Conceptual Foundations of HRQL Assessment in Chronic Liver Disease (CLD)

Chronic liver disease (CLD) imposes a multifaceted burden on patients' well-being, extending beyond biochemical markers to encompass physical, emotional, and social functioning. Health-Related Quality of Life (HRQL) metrics emerged to quantify this burden, shifting from a purely biomedical model to a biopsychosocial framework that integrates patient experiences into clinical assessment [10]. Disease-specific instruments like the Chronic Liver Disease Questionnaire (CLDQ) address limitations of generic tools by capturing nuances of CLD, such as fluctuating fatigue, abdominal discomfort, and illness-related anxiety [1] [2].

Theoretical Frameworks for Disease-Specific Quality of Life Metrics

The CLDQ’s development was guided by patient-centered construct elicitation, prioritizing domains directly reported by CLD patients. This approach aligns with Wilson and Cleary’s conceptual model, linking clinical variables to functional status and overall quality of life. Item generation emphasized: (i) symptom frequency, (ii) functional impairment, and (iii) emotional sequelae unique to CLD. For example, "worry about disease progression" was identified as a critical emotional domain absent in generic tools like the SF-36 [2] [10].

Identification of Core Domains Affecting HRQL in CLD Populations

Initial qualitative studies identified 156 potential HRQL items through triangulation:

  • Patient interviews highlighted fatigue (reported by >90%), abdominal pain, and sleep disturbances.
  • Clinical experts emphasized ascites-related discomfort and pruritus.
  • Literature reviews revealed recurrent themes of social withdrawal and role limitations [2].These were distilled into six clinically coherent domains: Abdominal Symptoms, Fatigue, Systemic Symptoms, Activity Limitation, Emotional Function, and Worry, forming the CLDQ’s multidimensional structure [4].

Table 1: Core CLDQ Domains and Their Conceptual Foundations

DomainSourceExample Items
FatiguePatient interviews (88%)"Lack of energy," "Daytime drowsiness"
Abdominal SymptomsClinical expert panels"Bloating severity," "Abdominal pain"
WorryLiterature review"Fear of liver failure," "Anxiety about tests"
ActivityPatient focus groups"Difficulty lifting objects," "Stamina"

Methodological Approaches to Item Generation and Selection

Integration of Patient, Expert, and Literature-Derived Item Pools

A multi-stage item reduction process ensured content validity:

  • Item Importance Rating: 75 CLD patients rated all 156 items on frequency and bothersomeness. Only items deemed "problematic" by >50% of patients were retained.
  • Clinical Relevance Assessment: Hepatologists evaluated items for clinical salience, eliminating redundancies (e.g., overlapping nausea/vomiting descriptors).
  • Linguistic Refinement: Items were simplified for readability (e.g., "pruritus" changed to "itchy skin") [2].This yielded 35 items, later refined to 29 to optimize respondent burden without sacrificing comprehensiveness.

Factor Analysis for Domain Structuring and Redundancy Elimination

Exploratory factor analysis (EFA) of the 35-item pool confirmed six latent constructs explaining 78% of variance:

  • Items with factor loadings <0.40 were discarded (e.g., "hair loss" loaded weakly across domains).
  • Cross-loading items (e.g., "poor concentration") were assigned to domains with higher loadings (Fatigue > Emotional) [2] [4].The final 29-item CLDQ demonstrated excellent item-scale correlations (>0.45), confirming each item’s contribution to its domain [4].

Table 2: Factor Analysis Results for CLDQ Domain Structure

DomainInitial ItemsRetained ItemsFactor Loading Range
Fatigue750.62–0.81
Abdominal Symptoms640.58–0.76
Emotional Function970.51–0.79
Systemic Symptoms540.49–0.70
Worry550.55–0.83
Activity330.61–0.74

Psychometric Validation Protocols

Reliability Testing: Internal Consistency and Test-Retest Stability

The CLDQ’s reliability was rigorously evaluated:

  • Internal Consistency: Cronbach’s alpha exceeded 0.90 for all domains in Thai (n=150) and Greek (n=366) validation studies, surpassing the 0.70 threshold for group comparisons [4] [6].
  • Test-Retest Reliability: Intraclass correlation coefficients (ICC) ranged from 0.85 (Abdominal Symptoms) to 0.90 (Fatigue) when administered 1–4 weeks apart, confirming stability in clinically stable patients [4].

Construct Validity: Correlation with Generic HRQL Instruments (e.g., SF-36)

Strong convergent validity was demonstrated via correlations between CLDQ and SF-36 domains:

  • CLDQ Fatigue correlated with SF-36 Vitality (r=0.82, p<0.001)
  • CLDQ Activity correlated with SF-36 Physical Functioning (r=0.76, p<0.001)
  • CLDQ Emotional Function correlated with SF-36 Mental Health (r=0.73, p<0.001) [1] [4].Discriminant validity was shown by weaker correlations (r<0.30) between dissimilar domains (e.g., CLDQ Abdominal Symptoms vs. SF-36 Role Emotional) [6].

Discriminant Validity Across Disease Severity Stages (Child-Pugh Classification)

The CLDQ sensitively differentiates HRQL impairment across disease severity:

  • Compensated vs. Decompensated Cirrhosis: Child-Pugh A patients scored 23% higher than Child-Pugh B/C in Activity and Fatigue domains (p<0.01) [4].
  • Non-Cirrhotic vs. Cirrhotic CLD: Significant gradients were observed, with cirrhotic patients scoring lower in all domains (Table 3) [4] [8].

Table 3: CLDQ Discriminant Validity by Child-Pugh Class

CLDQ DomainNon-Cirrhotic (n=76)Child-Pugh A (n=37)Child-Pugh B/C (n=37)p-value
Fatigue5.4 ± 0.94.2 ± 1.13.1 ± 0.8<0.001
Activity5.8 ± 0.74.7 ± 1.03.3 ± 1.2<0.001
Abdominal Symptoms6.1 ± 0.65.3 ± 0.94.0 ± 1.1<0.001
Systemic Symptoms5.9 ± 0.84.8 ± 1.03.6 ± 0.9<0.001
Emotional Function5.6 ± 0.74.9 ± 0.83.8 ± 1.0<0.001
Worry5.3 ± 0.94.1 ± 1.23.2 ± 1.3<0.001

Data presented as mean ± SD. Higher scores indicate better HRQL [4] [8].

Properties

CAS Number

42933-96-0

Product Name

CLDQ

IUPAC Name

2,6-ditert-butyl-4-(3-tert-butyl-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one

Molecular Formula

C24H31ClO2

Molecular Weight

387 g/mol

InChI

InChI=1S/C24H31ClO2/c1-22(2,3)16-10-14(11-17(20(16)26)23(4,5)6)15-12-18(24(7,8)9)21(27)19(25)13-15/h10-13H,1-9H3

InChI Key

BTAWLOMDHNZVPX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)Cl)C(C)(C)C)C=C(C1=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)Cl)C(C)(C)C)C=C(C1=O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.